molecular formula C27H28N2O6S B328913 ETHYL (2E)-5-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-7-METHYL-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-5-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-7-METHYL-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B328913
M. Wt: 508.6 g/mol
InChI Key: BUCUTPUXXUHYBI-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[4-(allyloxy)-3-ethoxyphenyl]-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolo[3,2-a]pyrimidine core, makes it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of ETHYL (2E)-5-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-7-METHYL-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ . The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .

Chemical Reactions Analysis

Ethyl 5-[4-(allyloxy)-3-ethoxyphenyl]-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL (2E)-5-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-7-METHYL-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The thiazolo[3,2-a]pyrimidine core can mimic purine structures, allowing it to bind effectively to biological targets such as enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 5-[4-(allyloxy)-3-ethoxyphenyl]-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolo[3,2-a]pyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

Molecular Formula

C27H28N2O6S

Molecular Weight

508.6 g/mol

IUPAC Name

ethyl (2E)-5-(3-ethoxy-4-prop-2-enoxyphenyl)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H28N2O6S/c1-6-13-34-20-12-10-18(14-21(20)32-7-2)24-23(26(31)33-8-3)17(5)28-27-29(24)25(30)22(36-27)15-19-11-9-16(4)35-19/h6,9-12,14-15,24H,1,7-8,13H2,2-5H3/b22-15+

InChI Key

BUCUTPUXXUHYBI-PXLXIMEGSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC=C(O4)C)/S3)C)C(=O)OCC)OCC=C

SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=C(O4)C)S3)C)C(=O)OCC)OCC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=C(O4)C)S3)C)C(=O)OCC)OCC=C

Origin of Product

United States

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